1-(4-isopropoxybenzoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropoxybenzoyl)-4-methylpiperazine, also known as IPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound was first synthesized in 1994 by a team of researchers led by Dr. Richard B. Silverman at Northwestern University.
Wirkmechanismus
The exact mechanism of action of 1-(4-isopropoxybenzoyl)-4-methylpiperazine is not fully understood, but it is believed to act as a dopamine receptor antagonist. This means that it blocks the action of dopamine, a neurotransmitter that plays a role in reward, motivation, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-isopropoxybenzoyl)-4-methylpiperazine has a number of biochemical and physiological effects. In animal studies, 1-(4-isopropoxybenzoyl)-4-methylpiperazine has been shown to decrease the release of dopamine in the brain, which may explain its potential as a treatment for drug addiction. 1-(4-isopropoxybenzoyl)-4-methylpiperazine has also been shown to have anti-inflammatory properties, which may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-isopropoxybenzoyl)-4-methylpiperazine in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is that it is a synthetic compound, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-isopropoxybenzoyl)-4-methylpiperazine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Another area of interest is its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-isopropoxybenzoyl)-4-methylpiperazine and its potential side effects.
Synthesemethoden
The synthesis of 1-(4-isopropoxybenzoyl)-4-methylpiperazine involves the reaction of 4-isopropoxybenzoyl chloride with 4-methylpiperazine in the presence of a base. The reaction yields 1-(4-isopropoxybenzoyl)-4-methylpiperazine as a white crystalline solid with a melting point of 137-139°C.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropoxybenzoyl)-4-methylpiperazine has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer treatment, and drug addiction. In neuroscience, 1-(4-isopropoxybenzoyl)-4-methylpiperazine has been shown to have a potential role in the treatment of Parkinson's disease and other neurodegenerative disorders. In cancer treatment, 1-(4-isopropoxybenzoyl)-4-methylpiperazine has been studied for its ability to inhibit the growth of cancer cells. In drug addiction research, 1-(4-isopropoxybenzoyl)-4-methylpiperazine has been shown to have potential as a treatment for cocaine addiction.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)19-14-6-4-13(5-7-14)15(18)17-10-8-16(3)9-11-17/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQFTFUTVPCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-(propan-2-yloxy)benzoyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.